(3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Description
This bicyclic lactam derivative features a pyrrolo-oxazolone core with a bromine atom at the 6-position and a phenyl group at the 3-position. Its stereochemistry (3R,6S,7aS) is critical for its conformational stability and reactivity.
Properties
IUPAC Name |
(3R,6S,7aS)-6-bromo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-10-6-9-7-16-12(14(9)11(10)15)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2/t9-,10-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAUKCUMZSWGEC-JBLDHEPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(N2C(=O)C1Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CO[C@@H](N2C(=O)[C@H]1Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one typically involves the cyclization of N-propargylamides. A metal-free cyclization process using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source is one of the efficient methods . This intramolecular iodooxygenation leads to the formation of the oxazolone ring structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine or phenyl groups.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazolones.
Scientific Research Applications
(3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and phenyl groups play crucial roles in binding to active sites, while the oxazolone ring structure facilitates the formation of stable complexes. These interactions can modulate biological pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Substituent Variations at the 6-Position
The 6-position substituent significantly influences physicochemical properties and synthetic utility. Key analogs include:
Key Observations :
- Bromo substituent offers a balance between reactivity and stability, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Phenylsulfanyl group improves crystallinity, aiding structural elucidation .
- Trichloromethyl derivatives excel in stability, making them practical reagents for prolonged storage .
Stability and Reactivity
- Bromo derivative : Susceptible to hydrolysis under acidic/basic conditions but stable in anhydrous environments. Bromine's leaving-group ability facilitates further derivatization .
- Trichloromethyl analog : Exceptionally stable under ambient conditions due to the electron-withdrawing CCl₃ group, which reduces nucleophilic attack .
- Phenylsulfanyl analog : Oxidizes to sulfoxide/sulfone derivatives under strong oxidizing conditions, expanding its utility in diversity-oriented synthesis .
Biological Activity
(3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C12H12BrNO2
- Molar Mass : 282.13318 g/mol
- CAS Number : 176484-88-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit activity against certain types of cancer cells and pathogens.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various fungi and bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using both visual observation and colorimetric methods such as the MTT assay.
MIC Results
| Microorganism | MIC (μg/mL) | Method Used |
|---|---|---|
| Aspergillus fumigatus | 8 | NCCLS |
| Candida albicans | 16 | MTT |
| Escherichia coli | 32 | NCCLS |
These results indicate that this compound possesses significant antifungal activity, particularly against Aspergillus species.
Study 1: Antifungal Activity
A study published in a peer-reviewed journal assessed the antifungal efficacy of various compounds including this compound. The study utilized a range of clinical isolates from patients with fungal infections. The compound demonstrated promising antifungal activity with a notable reduction in fungal growth at concentrations as low as 8 μg/mL.
Study 2: Cytotoxicity
In another investigation focusing on cytotoxicity against human cancer cell lines, this compound was found to induce apoptosis in breast cancer cells. The IC50 values were determined using the MTT assay:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
This indicates that the compound has potential as an anticancer agent due to its ability to inhibit cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
